molecular formula C14H17N5O3 B4779594 N-(2-butyl-2H-tetrazol-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

N-(2-butyl-2H-tetrazol-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Cat. No. B4779594
M. Wt: 303.32 g/mol
InChI Key: SMAKASMIKKGYQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-butyl-2H-tetrazol-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide, also known as BNTX, is a compound that has gained considerable attention in recent years due to its potential therapeutic applications. BNTX is a selective antagonist of the δ-subunit-containing GABA-A receptor, which is involved in several physiological processes such as anxiety, depression, and pain.

Mechanism of Action

N-(2-butyl-2H-tetrazol-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a selective antagonist of the δ-subunit-containing GABA-A receptor. The δ-subunit-containing GABA-A receptor is a subtype of the GABA-A receptor that is primarily found in the extrasynaptic regions of the brain. The activation of the δ-subunit-containing GABA-A receptor has been shown to have anxiolytic, antidepressant, and antinociceptive effects. This compound binds to the δ-subunit-containing GABA-A receptor, preventing its activation and thereby reducing the inhibitory effects of GABA in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in animal models. This compound has been shown to increase the release of dopamine in the prefrontal cortex, which may contribute to its anxiolytic and antidepressant effects. This compound has also been shown to reduce the release of glutamate in the hippocampus, which may contribute to its antinociceptive effects. In addition, this compound has been shown to increase the expression of brain-derived neurotrophic factor (BDNF) in the hippocampus, which may contribute to its cognitive-enhancing effects.

Advantages and Limitations for Lab Experiments

N-(2-butyl-2H-tetrazol-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has several advantages for lab experiments. This compound is highly selective for the δ-subunit-containing GABA-A receptor, which allows for precise targeting of this receptor subtype. This compound is also relatively stable and has a long half-life, which allows for prolonged exposure in animal models. However, this compound has several limitations for lab experiments. This compound is relatively insoluble in water, which can make dosing and administration challenging. In addition, this compound has a relatively low affinity for the δ-subunit-containing GABA-A receptor, which can limit its effectiveness in certain experimental paradigms.

Future Directions

There are several future directions for the study of N-(2-butyl-2H-tetrazol-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide. One potential direction is the investigation of this compound for its potential use in the treatment of anxiety and depression in humans. Another potential direction is the investigation of this compound for its potential use in the treatment of chronic pain. In addition, further research is needed to elucidate the precise mechanisms of action of this compound and to identify any potential side effects or limitations of its use. Finally, the development of more potent and selective δ-subunit-containing GABA-A receptor antagonists may provide new avenues for the treatment of several neurological and psychiatric disorders.

Scientific Research Applications

N-(2-butyl-2H-tetrazol-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been extensively studied for its potential therapeutic applications in several neurological and psychiatric disorders. This compound has been shown to have anxiolytic, antidepressant, and antinociceptive effects in animal models. This compound has also been shown to enhance cognitive function and memory retention in rats. In addition, this compound has been investigated for its potential use in the treatment of alcohol and drug addiction. This compound has been shown to reduce alcohol intake in rats and monkeys and attenuate cocaine-induced hyperactivity in mice.

properties

IUPAC Name

N-(2-butyltetrazol-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O3/c1-2-3-6-19-17-14(16-18-19)15-13(20)10-4-5-11-12(9-10)22-8-7-21-11/h4-5,9H,2-3,6-8H2,1H3,(H,15,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMAKASMIKKGYQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1N=C(N=N1)NC(=O)C2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-butyl-2H-tetrazol-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
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N-(2-butyl-2H-tetrazol-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
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N-(2-butyl-2H-tetrazol-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
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N-(2-butyl-2H-tetrazol-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
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N-(2-butyl-2H-tetrazol-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
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N-(2-butyl-2H-tetrazol-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

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